2-(1-naphthyl)-N-phenylacetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H15NO |
|---|---|
Molecular Weight |
261.3g/mol |
IUPAC Name |
2-naphthalen-1-yl-N-phenylacetamide |
InChI |
InChI=1S/C18H15NO/c20-18(19-16-10-2-1-3-11-16)13-15-9-6-8-14-7-4-5-12-17(14)15/h1-12H,13H2,(H,19,20) |
InChI Key |
ZWXQQJHQVLYBOC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32 |
solubility |
1.9 [ug/mL] |
Origin of Product |
United States |
Contextual Overview of N Phenylacetamide Derivatives As Chemical Scaffolds
N-phenylacetamide derivatives represent a significant class of compounds that serve as versatile scaffolds in medicinal and materials chemistry. The core structure, characterized by an acetamide (B32628) group linked to a phenyl ring, provides a robust platform for synthetic modifications, allowing for the exploration of a wide range of biological and chemical activities.
Research has demonstrated that these derivatives possess a broad spectrum of biological applications. For instance, various N-phenylacetamide derivatives have been synthesized and evaluated for their potent antibacterial activity against a panel of pathogens. frontiersin.org Some have shown promising results against bacteria like Xanthomonas oryzae pv. oryzae and Escherichia coli. nih.govmdpi.com The antibacterial efficacy is often attributed to substitutions on the phenyl ring and the amide moiety, which can be tailored to enhance potency. frontiersin.org Beyond antibacterial applications, certain derivatives have exhibited significant nematicidal activity against pests like Meloidogyne incognita. nih.govmdpi.com
In the realm of oncology, N-phenylacetamide derivatives have been developed as inhibitors of specific enzymes, such as sirtuin 2 (SIRT2), which are implicated in cancer progression. researchgate.net Structure-activity relationship (SAR) studies have been crucial in optimizing these compounds, leading to potent and selective inhibitors of human breast cancer cells. researchgate.net The versatility of the N-phenylacetamide scaffold is further highlighted by its use in developing agents with anthelmintic, anticonvulsant, and anti-inflammatory properties. researchgate.net
Table 1: Research Highlights of N-Phenylacetamide Derivatives
| Derivative Class | Investigated Activity | Key Findings | Citations |
|---|---|---|---|
| 2-Aryloxy-N-phenylacetamides | Antibacterial | Displayed significant antibacterial activity with MIC values ranging from 0.64 to 5.65 μg/mL. | frontiersin.org |
| N-phenylacetamides with 4-arylthiazole | Antibacterial, Nematicidal | Showed promising antibacterial activity and excellent nematicidal effects against M. incognita. | nih.govmdpi.com |
| 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamides | Anticancer (SIRT2 Inhibition) | Identified potent and selective SIRT2 inhibitors with the ability to inhibit human breast cancer cell lines. | researchgate.net |
| Theophylline-1,2,4-triazole tethered N-phenylacetamides | Antimicrobial, Protease Inhibition | Exhibited significant antibacterial potential and serine protease inhibitory activity. | frontiersin.org |
| 2-phenyl benzimidazole-1-acetamide derivatives | Anthelmintic | Showed potent activity against the earthworm Pheretima posthuma. | researchgate.netsrce.hr |
Significance of Naphthalene Moieties in Designed Chemical Entities
The naphthalene (B1677914) moiety, a bicyclic aromatic hydrocarbon, is a cornerstone in the design of new chemical entities, particularly in medicinal chemistry. Its rigid, planar, and lipophilic nature allows it to effectively interact with biological targets such as enzymes and receptors, making it a privileged scaffold in drug discovery. rsc.orgontosight.ai The incorporation of a naphthalene ring can enhance the binding affinity of a molecule and influence its pharmacokinetic properties. ontosight.ai
The versatility of the naphthalene scaffold is evident from its presence in a variety of marketed therapeutic agents. rsc.org These drugs span a wide range of applications, from antibiotics to anticancer and anti-inflammatory medications, underscoring the moiety's importance in developing effective treatments. rsc.org For example, the antitubercular drug Bedaquiline and the non-steroidal anti-inflammatory drug Naproxen both feature a naphthalene core. rsc.org
In addition to its role in established drugs, the naphthalene nucleus is a focal point of ongoing research. Scientists have designed and synthesized naphthalene-based hybrids that exhibit potent antitumor, anti-inflammatory, and antituberculosis activities. rsc.org Furthermore, naphthalene diimides and bis-naphthalimides have been rationally designed as DNA interactive agents, with some compounds showing excellent DNA intercalating properties and the ability to target G-quadruplex structures, which are promising targets in cancer therapy. nih.gov
Table 2: Examples of Marketed Drugs Containing a Naphthalene Moiety
| Drug Name | Therapeutic Class | Function | Citations |
|---|---|---|---|
| Nafcillin | Antibiotic | Used to treat infections caused by penicillinase-producing staphylococci. | rsc.org |
| Bedaquiline | Antitubercular | A diarylquinoline-based drug used for the treatment of multidrug-resistant tuberculosis. | rsc.org |
| Naproxen | Anti-inflammatory | A non-steroidal anti-inflammatory drug (NSAID) used to relieve pain, fever, and inflammation. | rsc.org |
| Nafimidone | Anticonvulsant | An investigational drug with anticonvulsant properties. | rsc.org |
Scope and Research Trajectories for 2 1 Naphthyl N Phenylacetamide
Established Synthetic Routes to N-Phenylacetamide Frameworks
The construction of the N-phenylacetamide scaffold, the central structural motif of the target compound, is typically achieved through well-established amide bond formation reactions. These methods primarily involve acylation and modern coupling strategies.
Amide Bond Formation via Acylation Reactions
A cornerstone of N-phenylacetamide synthesis is the acylation of an amine. libretexts.org This widely used method involves the reaction of an amine with a carboxylic acid derivative, most commonly an acyl chloride or an acid anhydride (B1165640). libretexts.orglibretexts.org The direct reaction between a carboxylic acid and an amine is generally avoided as it tends to form a salt. libretexts.org
A standard laboratory-scale synthesis of acetamide (B32628), for instance, involves the dehydration of ammonium (B1175870) acetate. wikipedia.org For N-substituted amides like N-phenylacetamide, the reaction of phenylamine (aniline) with acetyl chloride or acetic anhydride provides a direct and efficient route to the desired product. The reaction proceeds through nucleophilic acyl substitution, where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent. libretexts.orglibretexts.org
A novel approach involves the tert-butyl nitrite (B80452) (TBN)-induced oxidative cross-coupling of acetonitrile (B52724) with N-sulfinylanilines. tandfonline.com This method utilizes acetonitrile as a C2 building block and proceeds under mild conditions at room temperature. tandfonline.com
| Acylating Agent | Amine | Product | Reference |
| Acetyl Chloride | Aniline (B41778) | N-Phenylacetamide | libretexts.orglibretexts.org |
| Acetic Anhydride | Aniline | N-Phenylacetamide | libretexts.orglibretexts.org |
| Phenylacetyl Chloride | p-Nosylsulfonamide | Benzhydryl primary amides | acs.org |
Coupling Strategies in N-Phenylacetamide Synthesis
Modern synthetic chemistry offers a variety of coupling reactions that provide alternative and often more versatile routes to N-phenylacetamides. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, have been successfully employed. nih.gov For example, the synthesis of [carbonyl-11C]2-(2-benzoylphenoxy)-N-phenylacetamide was achieved using these methods with [11C]carbon monoxide. nih.gov While the Suzuki reaction showed higher trapping of the labeled carbon monoxide, the Stille reaction offered easier product isolation. nih.gov
Another innovative strategy is the tandem acylation-Smiles rearrangement. In this one-step process, electron-poor sulfonamides react with phenylacetyl chlorides under basic aqueous conditions to yield benzhydryl derivatives. acs.org This metal-free arylation method presents a more environmentally sustainable alternative to traditional transition-metal-catalyzed reactions. acs.org
| Coupling Reaction | Reactants | Catalyst/Conditions | Product | Reference |
| Suzuki Reaction | Phenylboronic acid, [11C]carbon monoxide, etc. | Palladium catalyst | [carbonyl-11C]2-(2-benzoylphenoxy)-N-phenylacetamide | nih.gov |
| Stille Reaction | Trimethylphenylstannane, [11C]carbon monoxide, etc. | Palladium catalyst | [carbonyl-11C]2-(2-benzoylphenoxy)-N-phenylacetamide | nih.gov |
| Acylation-Smiles Rearrangement | p-Nosylsulfonamide, Phenylacetyl chloride | Aqueous base | Benzhydryl primary amides | acs.org |
Synthetic Approaches for this compound Analogs
The synthesis of analogs of this compound allows for the exploration of structure-activity relationships, which is crucial in drug discovery and materials science. Modifications can be introduced at the N-phenyl moiety, the naphthyl group, or the acetamide linkage.
Derivatization at the N-Phenyl Moiety
Modifications to the N-phenyl ring of N-phenylacetamide derivatives are commonly explored to tune the electronic and lipophilic properties of the molecule. nih.gov A series of new N-phenylacetamide derivatives containing 4-arylthiazole moieties were synthesized by introducing a thiazole (B1198619) group to the amide scaffold. nih.govmdpi.com The synthesis of N-(2-chloro-5-nitrophenyl)-2-phenylacetamide highlights the introduction of chloro and nitro substituents.
In a study on 2-(quinolin-4-yloxy)acetamides, various substituents were introduced to the N-arylacetamide group to create a library of compounds with diverse electronic and lipophilic characteristics. nih.gov For instance, the synthesis of a 2,4-dimethoxy derivative demonstrated improved antimycobacterial activity compared to the unsubstituted parent compound. nih.gov
| Parent Compound | Modification | Resulting Analog | Reference |
| N-phenylacetamide | Introduction of a 4-arylthiazole moiety | N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide | nih.govmdpi.com |
| 2-phenylacetamide | Addition of a 2-chloro-5-nitrophenyl group to the nitrogen | N-(2-chloro-5-nitrophenyl)-2-phenylacetamide | |
| 2-(quinolin-4-yloxy)acetamide | Addition of 2,4-dimethoxy groups to the N-phenyl ring | 2,4-dimethoxy derivative | nih.gov |
Structural Modifications within the Naphthyl Moiety
The naphthalene ring system offers multiple positions for substitution, allowing for a wide range of structural diversity. The addition of a naphthyl group to diphenyl phosphonates has been shown to increase their anticancer activity. researchgate.net In the synthesis of melatonin (B1676174) receptor ligands, modifications to the naphthalenic nucleus were explored, although most changes led to decreased receptor affinity. nih.gov
A novel organic compound, 2-(4-hydroxynaphthalen-1-yl)-N-methyl-2-phenylacetamide, was prepared from 1-naphthol, benzaldehyde, and N-methylformamide using ZnO nanoparticles as a catalyst. ijsr.net This demonstrates the construction of a more complex naphthyl-containing acetamide.
| Starting Material | Reagents | Catalyst | Product | Reference |
| 1-Naphthol | Benzaldehyde, N-methylformamide | ZnO nanoparticles | 2-(4-hydroxynaphthalen-1-yl)-N-methyl-2-phenylacetamide | ijsr.net |
Chemical Transformations of the Acetamide Linkage
The acetamide linkage itself can undergo various chemical transformations, providing another avenue for creating analogs. The amide bond can be hydrolyzed under both acidic and basic conditions to yield a carboxylic acid and an amine. libretexts.orgallen.in For example, heating acetamide with a dilute acid like hydrochloric acid produces acetic acid and ammonium ions. libretexts.orglibretexts.org Conversely, heating with a sodium hydroxide (B78521) solution liberates ammonia (B1221849) gas and leaves a solution of sodium acetate. libretexts.orglibretexts.org
Amides can also be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.orglibretexts.org This reaction converts the carbonyl group of the amide into a methylene (B1212753) group (C=O → CH2). libretexts.org
Furthermore, the nitrogen of the amide can be alkylated. For instance, N-phenyl-2-phenylacetamide has been alkylated with benzyl (B1604629) chloride under microwave irradiation in a solvent-free system, primarily yielding the N-alkylated product. doaj.org
| Reaction | Reagents/Conditions | Product | Reference |
| Acidic Hydrolysis | Dilute acid (e.g., HCl), heat | Carboxylic acid and ammonium salt | libretexts.orglibretexts.orgallen.in |
| Basic Hydrolysis | Base (e.g., NaOH), heat | Carboxylate salt and ammonia | libretexts.orglibretexts.orgallen.in |
| Reduction | Lithium aluminum hydride (LiAlH4) | Amine | libretexts.orglibretexts.org |
| N-Alkylation | Benzyl chloride, potassium hydroxide, microwave irradiation | N-alkylated amide | doaj.org |
Advanced Synthetic Techniques Applied to this compound Research
Modern synthetic chemistry offers a powerful toolkit for the construction and diversification of complex molecules like this compound. Techniques such as click chemistry, transition metal catalysis, and microwave-assisted synthesis have revolutionized the way chemists approach the synthesis of novel compounds, offering increased efficiency, selectivity, and access to a wider range of chemical structures.
Click Chemistry Protocols for Analog Generation
Click chemistry, a concept introduced by Barry Sharpless, refers to a class of reactions that are high-yielding, wide in scope, create only inoffensive byproducts, are stereospecific, and require simple reaction conditions and product isolation. researchgate.net The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. researchgate.netnih.govthieme-connect.de This methodology is exceptionally well-suited for generating analogs of this compound by introducing azide or alkyne functionalities onto the core structure.
The generation of analogs can be envisioned through two primary pathways: functionalization of the naphthyl group or functionalization of the phenyl group. To achieve this, precursor molecules such as N-phenyl-2-(azido-1-naphthyl)acetamide or N-(azidophenyl)-2-(1-naphthyl)acetamide would be required. The synthesis of 1-azidonaphthalene (B1266176) is a known process, typically achieved by the diazotization of 1-aminonaphthalene followed by treatment with sodium azide. ontosight.ainih.gov Similarly, 2-(azidomethyl)naphthalene (B2524069) can be prepared from 2-(bromomethyl)naphthalene (B188764) and sodium azide. wiley-vch.de For the phenyl portion, a key intermediate would be 2-azido-N-phenyl-acetamide, which can be synthesized from 2-chloro-N-phenyl-acetamide and sodium azide. researchgate.net
Conversely, the alkyne functionality can be introduced to form precursors like N-phenyl-2-(1-ethynyl-naphthyl)acetamide or N-(ethynylphenyl)-2-(1-naphthyl)acetamide. The synthesis of 1-ethynylnaphthalene (B95080) is achievable through various methods, often involving the reaction of a naphthalene derivative with an ethynylating agent in the presence of a catalyst. ontosight.ai
Once these azide- and alkyne-functionalized precursors of this compound are synthesized, they can be reacted with a diverse library of complementary alkynes or azides, respectively, using standard CuAAC conditions to generate a wide array of triazole-containing analogs. A general protocol for a CuAAC reaction involves the use of a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, in a suitable solvent system such as a mixture of t-butanol and water. nih.gov
Table 1: Proposed Precursors for Click Chemistry-based Analog Generation of this compound
| Precursor Compound | Functional Group | Potential Reaction Partner | Resulting Analog Structure |
| N-phenyl-2-(azido-1-naphthyl)acetamide | Azide | Various terminal alkynes | 1,2,3-triazole linked to the naphthalene ring |
| N-(azidophenyl)-2-(1-naphthyl)acetamide | Azide | Various terminal alkynes | 1,2,3-triazole linked to the phenyl ring |
| N-phenyl-2-(1-ethynyl-naphthyl)acetamide | Alkyne | Various organic azides | 1,2,3-triazole linked to the naphthalene ring |
| N-(ethynylphenyl)-2-(1-naphthyl)acetamide | Alkyne | Various organic azides | 1,2,3-triazole linked to the phenyl ring |
Transition Metal-Catalyzed Synthetic Routes
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium, rhodium, and copper are among the most versatile metals used for this purpose.
A significant advancement in the synthesis of derivatives of this compound involves a rhodium-catalyzed [2+2+2] annulation reaction. It has been demonstrated that an electron-deficient cationic CpE-rhodium(III) complex can catalyze the reaction of N-(1-naphthyl)acetamide with two molecules of an alkynoate. nih.gov This reaction proceeds through the cleavage of the adjacent C–H and C–N bonds of the N-(1-naphthyl)acetamide, leading to the formation of densely substituted phenanthrenes under mild conditions (40 °C in air). nih.gov A key finding was the isolation of a dearomatized spiro compound, which supports the proposed mechanism involving a cationic spiro rhodacycle intermediate. nih.gov This chemoselective transformation highlights the power of rhodium catalysis to construct complex polycyclic aromatic systems from readily available starting materials.
The fundamental amide bond of this compound itself can be formed using transition metal-catalyzed methods. Palladium-catalyzed C-N bond formation, often referred to as Buchwald-Hartwig amination, is a powerful tool for constructing aryl amides. While a direct palladium-catalyzed coupling of 1-naphthaleneacetic acid with aniline is not the standard approach, related transformations are well-established. For instance, palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands have been shown to be effective for the coupling of aryl halides with amides. acs.org This suggests that a synthetic route to this compound could involve the palladium-catalyzed coupling of an activated derivative of 1-naphthaleneacetic acid with aniline or an aniline derivative.
Copper-catalyzed reactions are also highly relevant. Copper(I) catalysts are not only central to click chemistry but also play a role in various C-N bond-forming reactions. The use of copper catalysts for the synthesis of N-acyl amidines and other nitrogen-containing heterocycles from dioxazolones and other precursors has been reported, showcasing the versatility of copper in mediating complex transformations. beilstein-journals.orgacs.org Furthermore, recyclable copper ferrite (B1171679) (CuFe2O4) nanoparticles have been employed for the N-acetylation of arylamines, presenting an environmentally friendly approach to the synthesis of N-arylacetamides. researchgate.net
Table 2: Examples of Transition Metal-Catalyzed Reactions Relevant to this compound Synthesis
| Catalyst System | Reaction Type | Substrates | Product Type |
| [CpERhCl2]2 / AgNTf2 | [2+2+2] Annulation | N-(1-naphthyl)acetamide, Alkynoates | Substituted Phenanthrenes |
| Pd2(dba)3 / Bulky Phosphine Ligand | C-N Coupling (Buchwald-Hartwig) | Aryl Halide, Amine/Amide | N-Aryl Amide |
| CuFe2O4 Nanoparticles | N-Acetylation | Arylamine, Acetylating Agent | N-Arylacetamide |
| Copper(I) Iodide | Azide-Alkyne Cycloaddition | Organic Azide, Terminal Alkyne | 1,2,3-Triazole |
Microwave-Assisted Synthetic Methodologies
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased yields, and improved purity of products compared to conventional heating methods. mjcce.org.mkbibliotekanauki.pl This technology is particularly effective for reactions in which the reactants or solvents have high dielectric constants, allowing for efficient absorption of microwave energy and rapid, uniform heating of the reaction mixture.
The formation of the amide bond in this compound from 1-naphthaleneacetic acid and aniline is a prime candidate for microwave-assisted synthesis. The direct amidation of carboxylic acids with amines is often a sluggish process requiring high temperatures and long reaction times. Microwave irradiation can significantly accelerate this transformation. For example, the solvent-free synthesis of amide derivatives of naphthenic acids has been successfully achieved under microwave irradiation at high temperatures in a closed-vessel system, affording good to excellent yields. mjcce.org.mksemanticscholar.org This approach is considered a "green" chemistry method as it minimizes or eliminates the use of solvents. mjcce.org.mk
Studies on the microwave-assisted synthesis of various amides have shown that the reaction of carboxylic acids with primary amines can be carried out efficiently, often without the need for a catalyst. bibliotekanauki.pl However, in some cases, a catalyst can further enhance the reaction rate and yield. For instance, ceric ammonium nitrate (B79036) (CAN) has been used as a catalyst for the direct synthesis of amides from carboxylic acids and amines in an open microwave reactor under solvent-free conditions. mdpi.com
The application of microwave energy is not limited to the final amide bond formation. It can also be used to expedite other steps in a multi-step synthesis of this compound or its analogs. For example, a rapid, microwave-assisted sequential amide bond formation followed by a palladium-catalyzed intramolecular amidation has been developed for the synthesis of N-substituted oxindoles, demonstrating the power of combining microwave heating with transition metal catalysis. nih.gov
Table 3: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to days | Minutes to hours |
| Energy Efficiency | Lower | Higher |
| Heating | Conduction/Convection (often uneven) | Dielectric heating (uniform) |
| Yields | Often moderate | Often higher |
| Byproducts | Can be significant | Often reduced |
| Solvent Use | Often required | Can be solvent-free |
Influence of Naphthalene Ring Substitution on Biological Activity
The naphthalene ring is a key pharmacophore in many active compounds, and its substitution pattern significantly influences biological activity. nih.gov The position of attachment and the nature of substituents on the naphthalene ring can alter the molecule's size, shape, lipophilicity, and electronic properties, thereby affecting its interaction with biological targets. researchgate.net
In a series of naphtho[1,2-b]furan-2-carboxamide derivatives, which share a structural resemblance to this compound, the unsubstituted and 5-bromo-substituted compounds showed moderate binding affinities to the melanin-concentrating hormone receptor 1 (MCH-R1). jst.go.jp Notably, replacing a benzofuran (B130515) core with a naphtho[1,2-b]furan (B1202928) system in a related series led to a fivefold increase in binding affinity, highlighting the favorable contribution of the extended aromatic system of the naphthalene ring. jst.go.jp
Furthermore, in the context of anti-trypanosomal activity, replacement of a dichlorophenyl group with a 1-naphthyl group resulted in some loss of activity, whereas a 2-naphthyl analogue was equipotent to the original compound. nih.gov This suggests that the spatial arrangement of the second aromatic ring of the naphthalene moiety plays a critical role in mimicking the substituent pattern of the original dichlorophenyl ring. nih.gov
The following table summarizes the impact of naphthalene ring modifications on biological activity in related compound series:
| Naphthalene Modification | Biological Activity Context | Effect on Activity |
| Unsubstituted naphtho[1,2-b]furan | MCH-R1 Antagonist | Moderate binding affinity jst.go.jp |
| 5-Bromo-substituted naphtho[1,2-b]furan | MCH-R1 Antagonist | Moderate binding affinity jst.go.jp |
| Naphtho[1,2-b]furan vs. Benzofuran | MCH-R1 Antagonist | Fivefold higher binding affinity jst.go.jp |
| 1-Naphthyl substitution | Anti-trypanosomal | Loss in activity nih.gov |
| 2-Naphthyl substitution | Anti-trypanosomal | Equipotent to lead compound nih.gov |
Systematic SAR Studies on the N-Phenyl Substituted Moiety
The N-phenyl group of this compound provides another critical site for structural modification to modulate biological activity. The nature and position of substituents on this phenyl ring can significantly impact the compound's potency and selectivity.
In a study of N-phenyl aromatic amide derivatives as xanthine (B1682287) oxidase inhibitors, the substitution pattern on the N-phenyl ring was found to be a key determinant of inhibitory activity. nih.gov The introduction of various substituents allowed for an extensive SAR exploration, leading to the identification of potent inhibitors. nih.gov Similarly, for a series of theophylline-1,2,4-triazole tethered N-phenylacetamides, both the nature and position of substituents on the aryl ring of the N-phenylacetamide moiety played a crucial role in their antimicrobial and protease inhibition activities. frontiersin.org It was observed that both electron-donating and electron-withdrawing groups on the aryl ring could enhance inhibitory potential compared to the unsubstituted phenyl ring. frontiersin.org
Research on ring-substituted naphthalene-1-carboxanilides revealed that specific substitutions on the N-phenyl ring led to significant antimycobacterial activity. nih.gov For instance, compounds with methoxy, methyl, or fluoro substituents at various positions on the phenyl ring exhibited higher activity than standard drugs like rifampicin (B610482) and ciprofloxacin (B1669076) against Mycobacterium avium subsp. paratuberculosis. nih.gov
The table below illustrates the effects of different substituents on the N-phenyl ring on biological activity in various compound classes:
| N-Phenyl Substituent | Biological Activity Context | Observed Effect |
| Unsubstituted | Theophylline-1,2,4-triazole N-phenylacetamides | Lower inhibitory potential frontiersin.org |
| Electron-donating groups (e.g., methyl) | Theophylline-1,2,4-triazole N-phenylacetamides | Increased inhibitory potential frontiersin.org |
| Electron-withdrawing groups (e.g., chloro, fluoro) | Theophylline-1,2,4-triazole N-phenylacetamides | Increased inhibitory potential frontiersin.org |
| 2-Methoxy, 3-Methoxy, 3-Methyl, 4-Methyl, 3-Fluoro | Naphthalene-1-carboxanilides | Enhanced antimycobacterial activity nih.gov |
Conformational and Electronic Effects of Amide Linkage Modifications
Modifications to the amide linkage can have profound effects. For instance, in a study of sodium channel blockers, a secondary amide linkage was found to be preferred for potent inhibitory activity. nih.gov The conformation of the amide bond can be influenced by steric hindrance from nearby substituents, which can force the amide out of its preferred planar geometry. nih.gov Such distortion can alter the reactivity of the amide, making the carbonyl carbon more susceptible to nucleophilic attack. nih.gov
The electronic nature of the amide bond can also be modulated. The introduction of electron-withdrawing groups can affect the rotational barrier of the C-N amide bond. mdpi.com In N-acylhydrazone derivatives, both steric and electronic effects were shown to influence the equilibrium between different amide bond conformers. mdpi.com
The following table highlights key findings related to amide linkage modifications:
| Amide Linkage Modification | Biological Activity Context | Effect on Potency/Conformation |
| Secondary Amide Linkage | Sodium Channel Blockers | Preferred for potent activity nih.gov |
| Steric Hindrance near Amide | General Amide Chemistry | Can lead to non-planar conformations nih.gov |
| Electron-withdrawing Groups | N-acylhydrazone Derivatives | Increases the rotational barrier of the C-N amide bond mdpi.com |
Stereochemical Impact on Biological Potency
Chirality plays a critical role in the biological activity of many pharmaceutical compounds, as enantiomers can exhibit different pharmacological and toxicological profiles. unibo.it For derivatives of this compound that possess stereogenic centers, the absolute configuration can be a determining factor for their potency.
In a study on inhibitors of Cryptosporidium parvum inosine (B1671953) 5′-monophosphate dehydrogenase (CpIMPDH), a clear stereochemical preference was observed. For phenyl acetamide derivatives, the (R)-isomer was significantly more active than the (S)-isomer. nih.gov For example, the (R)-isomer of one compound displayed an IC50 value of 22 nM, while the corresponding (S)-isomer was inactive. nih.gov This stereochemical sensitivity was also noted in the optimization of the opioid agonist U50488 for anti-trypanosomal activity, where the introduction of a non-fused phenyl ring adjacent to the amide resulted in the (R)-isomer being five times more potent than the (S)-isomer. nih.gov
The assignment of absolute stereochemistry is crucial for understanding these differences in activity and is often accomplished through a combination of experimental techniques and theoretical calculations. science.gov
The table below summarizes the observed stereochemical preferences:
| Compound Series | Stereoisomer | Biological Activity |
| Phenyl Acetamide CpIMPDH Inhibitors | (R)-isomer | Active (IC50 = 22 nM) nih.gov |
| Phenyl Acetamide CpIMPDH Inhibitors | (S)-isomer | Inactive nih.gov |
| U50488 Analogs (Anti-trypanosomal) | (R)-isomer | 5-fold more potent nih.gov |
| U50488 Analogs (Anti-trypanosomal) | (S)-isomer | Less potent nih.gov |
Biological Activities and Mechanistic Insights of 2 1 Naphthyl N Phenylacetamide in Preclinical Models
Antimicrobial Efficacy in In Vitro Systems
The antimicrobial potential of compounds structurally analogous to 2-(1-naphthyl)-N-phenylacetamide has been explored, suggesting a possible spectrum of activity against various microbial pathogens.
Research into related compounds has indicated some level of antibacterial efficacy. For instance, derivatives of 2-(11-Oxodibenzo[b,f] ontosight.aithiazepin-10(11H)-yl)-N (Substituted Phenyl) Acetamide (B32628) have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Similarly, a compound containing a naphthyl radical, N-(2-Naphthyl)-2-[4-oxo-3(4H)-quinazolinyl] acetamide, has been reported to exhibit bacteriostatic effects against Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com The presence of the naphthyl group is thought to enhance the compound's hydrophobicity, facilitating its interaction with the bacterial cell membrane. eco-vector.com
In a study of 2-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide analogues, certain derivatives displayed activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. cbijournal.com Chalcones, which are α,β-unsaturated ketones, and their derivatives have also shown potential as antibacterial agents against Staphylococcus aureus. nih.gov
The antifungal properties of compounds related to this compound have also been investigated. One study identified a compound, 4' phenyl-1-napthyl-phenyl acetamide, from Streptomyces sp. DPTB16, which exhibited antifungal activity against Candida albicans, Aspergillus niger, A. fumigatus, and A. flavus. scispace.com
Furthermore, novel naphthylamide derivatives have been designed as dual-target antifungal inhibitors, showing efficacy against pathogenic fungi. nih.gov These compounds are believed to work by inhibiting squalene (B77637) epoxidase (SE) and 14α-demethylase (CYP51), which are crucial enzymes in the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.gov Studies on 2-chloro-N-phenylacetamide have also revealed its ability to inhibit the growth of fluconazole-resistant Candida species. scielo.br
While specific studies on the membrane disruption mechanisms of this compound are not available, research on analogous compounds suggests this as a potential mode of action. The fungicidal and antibiofilm activity of 2-chloro-N-phenylacetamide, for instance, has been documented, although it does not appear to act by binding to cellular membrane ergosterol or damaging the fungal cell wall, indicating an alternative mechanism of action that is yet to be fully elucidated. scielo.br The antimicrobial activity of certain quinazolin-4(3H)-one derivatives containing a naphthyl radical is attributed to the increased hydrophobicity and solubility in the bacterial cell membrane, implying a membrane-related interaction. eco-vector.com
Anticancer Potential in Cell Line Models
The anticancer properties of various derivatives of N-(naphthalen-2-yl)acetamide and related structures have been the subject of several in vitro studies, demonstrating their potential to inhibit cancer cell growth through various mechanisms.
A number of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives bearing a quinolin-2(1H)-one or 3,4-dihydroquinolin-2(1H)-one moiety have been synthesized and evaluated for their antiproliferative activities against a panel of human cancer cell lines. nih.gov These cell lines included nasopharyngeal (NPC-TW01), lung carcinoma (H661), hepatoma (Hep3B), renal carcinoma (A498), and gastric cancer (MKN45). nih.gov
One particular derivative, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, was found to be the most potent against the NPC-TW01 cell line, with an IC50 value of 0.6 μM. nih.gov Notably, this compound showed specific cytotoxicity against the nasopharyngeal carcinoma cells, with no detectable toxicity towards peripheral blood mononuclear cells (PBMCs) at concentrations up to 50 μM. nih.gov
In another study, N-(1-naphthyl)-(5,6,7,8-tetrahydroiso-quinolin-3-ylthio)acetamides were synthesized and showed moderate anticancer activity against eight different cell lines. researchgate.net Additionally, N-naphthyl isatins have demonstrated sub-micromolar cytotoxicity against leukemic and lymphoma cell lines, and low micromolar cytotoxicity against breast, colon, and prostate cancer cell lines. core.ac.uk
Table 1: In Vitro Cytotoxic Activity of Selected N-(naphthalen-2-yl)acetamide Derivatives
| Compound | Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | NPC-TW01 (Nasopharyngeal) | 0.6 | nih.gov |
| N-(1-naphthyl) isatin (B1672199) derivative | U937 (Leukemia) | 0.19 | core.ac.uk |
| N-(1-naphthyl) isatin derivative | Jurkat (Leukemia) | 0.91 | core.ac.uk |
The anticancer effects of these compounds are often linked to their ability to interfere with cell cycle progression and induce programmed cell death (apoptosis). For example, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide was found to inhibit the proliferation of NPC-TW01 cells by causing an accumulation of cells in the S phase of the cell cycle in a time- and concentration-dependent manner. nih.gov
Research on other thiadiazole derivatives containing a naphthyl group suggests that their anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis. ontosight.ai Similarly, a study on nitrophenyl-group-containing tetrahydro-isoquinolines, including an N-(1-naphthyl)-2-chloroacetamide derivative, found that one of the compounds induced apoptosis in a liver cancer cell line (HEPG2) and caused cell cycle arrest at the G2/M phase. researchgate.net The development of 2-phenylnaphthalenoid amide derivatives as inhibitors of topoisomerase IIα, an important enzyme for cell proliferation, further highlights the potential of this class of compounds to modulate key cellular pathways involved in cancer. researchgate.net
Antiviral Effects (e.g., HIV-1 Reverse Transcriptase Inhibition)
Derivatives of this compound have been investigated for their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. conicet.gov.ar Specifically, catechol diethers that incorporate a 6-cyano-1-naphthyl substituent have demonstrated significant activity. conicet.gov.ar Certain compounds within this class exhibit mid-picomolar activity against the wild-type HIV-1 virus. conicet.gov.ar
Furthermore, these compounds have shown promising efficacy against drug-resistant viral variants. Several analogues have recorded EC50 values below 20 nM against variants carrying the Tyr181Cys (Y181C) or the dual Lys103Asn/Tyr181Cys (K103N/Y181C) mutations in the HIV-1 reverse transcriptase. conicet.gov.ar The mechanism of action for these types of inhibitors is typically allosteric, binding to a hydrophobic pocket near the polymerase active site, which is not present before the inhibitor binds. nih.gov This binding induces conformational changes in the enzyme, such as the extension of the p66 thumb domain, which ultimately inhibits its function. nih.gov The development of NNRTIs is a crucial area of research due to the emergence of drug-resistant HIV strains. google.com
| Compound Type | Target | Activity | Reference |
|---|---|---|---|
| Catechol diethers with 6-cyano-1-naphthyl substituent | Wild-type HIV-1 Reverse Transcriptase | Mid-picomolar EC50 | conicet.gov.ar |
| Catechol diethers with 6-cyano-1-naphthyl substituent | Y181C mutant HIV-1 Reverse Transcriptase | EC50 < 20 nM | conicet.gov.ar |
| Catechol diethers with 6-cyano-1-naphthyl substituent | K103N/Y181C mutant HIV-1 Reverse Transcriptase | EC50 < 20 nM | conicet.gov.ar |
Nematicidal Activity in Agricultural Pest Models
While specific studies on the nematicidal activity of this compound are not prevalent in the provided search results, the broader context of chemical control for plant-parasitic nematodes is well-established. These pests are a significant threat to agriculture, causing substantial crop damage worldwide. ekb.egnih.gov Chemical nematicides are a primary method of control, particularly for high-value crops where nematode elimination is essential for export. fao.org
The most vulnerable stage for nematodes is their active phase in the soil as they seek host plant roots. fao.org Control becomes more challenging once they penetrate the roots. fao.org Non-volatile nematicides are typically applied to the soil and work by releasing the active ingredient, which is then distributed by water. fao.org Research into new nematicidal compounds is ongoing, with a focus on developing agents that are effective, environmentally safe, and specific to the target pests. fao.orgnih.gov
Other Investigated Biological Activities (e.g., Antidepressant, Antipsychotic, Enzyme Inhibition in Non-Human Systems)
Antidepressant Activity: Preclinical models are crucial for the initial screening and characterization of potential antidepressant drugs. frontiersin.orgunifr.ch Commonly used models include the forced swim test and the tail suspension test, which measure behavioral despair in rodents. unifr.chscielo.br The Wistar Kyoto (WKY) rat is considered a relevant model for depression and treatment resistance. frontiersin.org The neurobiological underpinnings of depression are complex, with theories implicating monoamine neurotransmitter systems and neurotrophic factors like brain-derived neurotrophic factor (BDNF). scielo.brmpg.de Antidepressant treatments are thought to work, in part, by increasing synaptic levels of serotonin (B10506) and norepinephrine (B1679862) and by modulating BDNF expression. mpg.de
Antipsychotic Activity: Animal models are essential for predicting the efficacy of antipsychotic drugs. scielo.br These models often involve inducing behaviors in rodents that are analogous to the symptoms of psychosis, such as hyperactivity or deficits in prepulse inhibition, using drugs like amphetamine or phencyclidine (PCP). scielo.brresearchgate.net The therapeutic action of many antipsychotics is linked to their ability to block dopamine (B1211576) D2 receptors. researchgate.net Newer research is exploring other targets, such as metabotropic glutamate (B1630785) receptors and serotonin receptors, to develop antipsychotics with improved side-effect profiles. nih.govmdpi.com
Enzyme Inhibition in Non-Human Systems: The inhibition of enzymes is a fundamental mechanism of action for many bioactive compounds. mdpi.com In non-human systems, such as in agriculture, enzyme inhibitors can act as pesticides. For instance, some nematicides function by inhibiting crucial enzymes in nematodes. fao.orglibretexts.org In research, specific enzyme inhibitors are valuable tools for studying metabolic pathways. libretexts.orgnih.gov For example, inhibitors of arylamine N-acetyltransferases (NATs) are studied for their potential as chemopreventive agents. nih.gov The development of novel enzyme inhibitors often involves screening compounds against specific enzymes, such as heme oxygenase-1 (HO-1), which is a target in some diseases. acs.org
| Activity | Preclinical Model/System | Key Findings/Targets | Reference |
|---|---|---|---|
| Antidepressant | Forced Swim Test, Wistar Kyoto Rats | Models used to screen for antidepressant-like effects and study mechanisms involving monoamines and BDNF. | frontiersin.orgunifr.chscielo.br |
| Antipsychotic | Amphetamine/PCP-induced hyperactivity, Prepulse Inhibition | Models predict antipsychotic efficacy, often targeting dopamine D2 and serotonin receptors. | scielo.brresearchgate.net |
| Enzyme Inhibition | In vitro enzyme assays (e.g., HO-1, NAT) | Identification of inhibitors for various enzymes with potential therapeutic or research applications. | nih.govacs.org |
Computational Chemistry and in Silico Modeling of 2 1 Naphthyl N Phenylacetamide
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific target, typically a protein or enzyme. This method is instrumental in understanding the binding affinity and interaction patterns between a ligand, such as 2-(1-naphthyl)-N-phenylacetamide, and its potential biological target.
Research Findings:
While specific docking studies exclusively on this compound are not extensively documented in the provided literature, the principles of molecular docking can be illustrated through studies on analogous N-phenylacetamide and N-(1-naphthyl)-acetamide derivatives. For instance, in studies of other bioactive molecules, docking simulations are routinely used to identify key amino acid residues involved in binding. These interactions often include hydrogen bonds, hydrophobic interactions, and pi-stacking, which are crucial for the stability of the ligand-target complex.
In a representative study on N-phenylacetamide derivatives, docking simulations might reveal that the acetamide (B32628) group acts as a hydrogen bond donor or acceptor, while the phenyl and naphthyl rings engage in hydrophobic and pi-pi stacking interactions within the receptor's binding pocket. The Molecular Operating Environment (MOE) is a software package that can be used for such simulations, where the protein-ligand interactions and their corresponding binding energies are calculated to assess the inhibitory potential. mdpi.com
For example, in a study on thiazole (B1198619) derivatives, which included an N-(1-naphthyl) amine moiety, molecular docking was used to investigate the binding to the dihydrofolate reductase (DHFR) active site. arabjchem.org Similarly, docking studies on N-phenylacetamide-oxindole-thiosemicarbazide hybrids against tyrosinase identified interactions with key histidine residues in the catalytic pocket. mdpi.com These examples highlight the utility of molecular docking in elucidating the binding modes of compounds structurally related to this compound.
Interactive Data Table: Illustrative Docking Simulation Data for Phenylacetamide Derivatives
| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| N-phenylacetamide | Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |
| N-(4-chlorophenyl)acetamide | Tyrosinase | -7.2 | His259, His263, Phe264 |
| 2-(4-isobutylphenyl)propanoic acid derivative | 15-LOX | -9.1 | His361, His366, Leu597 |
Note: This table is illustrative and based on typical findings for related compounds, not specific to this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new or untested compounds based on their physicochemical properties, also known as molecular descriptors.
Research Findings:
QSAR studies are a cornerstone in modern drug discovery, enabling the prediction of biological activity and the optimization of lead compounds. researchgate.net For a series of compounds, QSAR models are developed by correlating molecular descriptors (e.g., topological, electronic, and steric properties) with their experimentally determined biological activities. These models can then be used to predict the activity of new compounds, such as derivatives of this compound.
For instance, 2D- and 3D-QSAR methods are widely used. mdpi.com In a typical QSAR study, a dataset of compounds is divided into a training set, used to build the model, and a test set, used to validate its predictive power. mdpi.com Various statistical methods, including Multiple Linear Regression (MLR) and Partial Least Squares (PLS), are employed to develop the QSAR equations.
While a specific QSAR model for this compound is not detailed in the search results, studies on related structures, such as N-phenyl-acetamide derivatives, have been performed to predict anti-influenza A virus activity. pandawainstitute.com The development of a robust QSAR model for a series of N-phenylacetamide analogs would involve calculating a wide range of molecular descriptors and selecting the most relevant ones to build a predictive model.
Interactive Data Table: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Example Descriptor | Description |
| Electronic | Dipole Moment | A measure of the molecule's overall polarity. |
| Topological | Wiener Index | A distance-based graph invariant. |
| Steric | Molar Refractivity | A measure of the total polarizability of a mole of a substance. |
| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. |
Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. These calculations provide insights into molecular geometry, reactivity, and spectroscopic properties.
Research Findings:
DFT calculations are frequently used to optimize the molecular geometry and to determine various electronic properties. nih.gov For instance, the B3LYP functional with a suitable basis set, such as 6-311G+(d,p), is commonly employed for these calculations. nih.gov
A key aspect of quantum chemical calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important indicator of chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller energy gap suggests higher reactivity. researchgate.net
For a molecule like this compound, DFT calculations could predict the distribution of electron density and identify the most likely sites for electrophilic and nucleophilic attack. The molecular electrostatic potential (MEP) map, another output of these calculations, visually represents the regions of positive and negative electrostatic potential, further indicating reactive sites. dergipark.org.tr
Studies on related naphthalene (B1677914) compounds have used DFT to calculate the HOMO-LUMO gap, which was found to be around 4.75 eV. samipubco.com For N-phenylacetamide derivatives, DFT calculations have been used to analyze the electronic properties and predict reactivity. researchgate.net
Interactive Data Table: Illustrative Quantum Chemical Data for Naphthalene and Phenylacetamide Analogs
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Naphthalene | DFT/aug-cc-pVQZ | -6.13 | -1.37 | 4.75 samipubco.com |
| N-Phenyl-2-thiocyanato-acetamide | DFT/B3LYP/6-311G(d,p) | -7.21 | -1.87 | 5.34 |
| 2-(3-Chloro- nih.govresearchgate.netnih.govoxadiazol-5-yl)-N-phenyl-acetamide | DFT/B3LYP/6-311G(d,p) | -7.89 | -2.55 | 5.34 researchgate.net |
Note: The data for N-phenylacetamide derivatives is illustrative of the types of results obtained from quantum chemical calculations.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. This model can then be used for virtual screening of large compound libraries to identify new potential drug candidates.
Research Findings:
A pharmacophore model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. The development of a pharmacophore model often starts with a set of active compounds, from which a common feature hypothesis is generated.
Once a pharmacophore model is established, it can be used as a 3D query to search chemical databases for molecules that match the pharmacophoric features. This process, known as virtual screening, can significantly reduce the number of compounds that need to be synthesized and tested experimentally. nih.gov
While a specific pharmacophore model for this compound is not available in the provided results, the methodology is widely applied. For example, pharmacophore-based virtual screening has been successfully used to identify new inhibitors for targets like VEGFR-2 kinase. nih.gov The process involves filtering large databases of compounds based on their fit to the pharmacophore model, often followed by docking studies to refine the hits. nih.govnih.gov
For this compound, a hypothetical pharmacophore model would likely include the aromatic features of the naphthyl and phenyl rings and the hydrogen bonding capabilities of the acetamide group. Such a model could be instrumental in discovering novel compounds with similar biological activities.
Analytical Methodologies for Characterization and Detection of 2 1 Naphthyl N Phenylacetamide
Spectroscopic Elucidation of Molecular Structure
Spectroscopic methods are indispensable for confirming the chemical structure of 2-(1-naphthyl)-N-phenylacetamide. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding arrangement can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals that confirm its structure. rsc.orgznaturforsch.com
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons present in the molecule: the naphthalene (B1677914) ring protons, the phenyl ring protons, the methylene (B1212753) (-CH₂-) protons, and the amide (N-H) proton. rsc.org Based on data from similar structures like N,2-diphenylacetamide and 2-(naphthalen-1-yl)acetamide, the approximate chemical shifts (δ) can be predicted. rsc.orgnih.gov The aromatic protons of the naphthyl and phenyl groups would appear in the downfield region, typically between 7.0 and 8.2 ppm. rsc.orgnih.gov The methylene protons adjacent to the carbonyl group and the naphthyl ring would likely resonate as a singlet around 4.15 ppm. rsc.org The amide proton (NH) is expected to appear as a broad singlet, with its chemical shift being concentration and solvent dependent. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum for this compound would display a signal for the carbonyl carbon (C=O) in the highly deshielded region, around 169 ppm. rsc.org The carbon atoms of the naphthalene and phenyl rings would generate a series of signals in the aromatic region (approximately 120-140 ppm). rsc.org The methylene carbon (-CH₂-) would show a characteristic signal in the aliphatic region, estimated to be around 43 ppm. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Carbonyl (C=O) | - | ~169.1 |
| Naphthyl-C1' | - | ~132.0 |
| Naphthyl-C2' to C8' | Multiple signals ~7.4-8.1 | Multiple signals ~123-134 |
| Methylene (-CH₂-) | Singlet, ~4.15 | ~42.8 |
| Phenyl-C1'' | - | ~137.5 |
| Phenyl-C2'' to C6'' | Multiple signals ~7.0-7.5 | Multiple signals ~119-129 |
| Amide (N-H) | Broad singlet, variable | - |
Note: The predicted values are based on spectral data of analogous compounds and may vary slightly in experimental conditions. rsc.orgnih.gov
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. pg.edu.pl The IR spectrum of this compound will exhibit characteristic absorption bands confirming its key structural features. rsc.org
Key expected vibrational frequencies include:
N-H Stretching: A sharp to moderately broad band is anticipated in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide. nih.gov
Aromatic C-H Stretching: Absorption bands are expected just above 3000 cm⁻¹ due to the C-H stretching vibrations of the naphthalene and phenyl rings. nih.gov
Aliphatic C-H Stretching: Bands corresponding to the methylene (-CH₂-) group's symmetric and asymmetric stretching will appear just below 3000 cm⁻¹.
Carbonyl (C=O) Stretching (Amide I band): A strong, sharp absorption peak is characteristic of the C=O group in the amide and is expected to appear in the range of 1650-1690 cm⁻¹. nih.gov This is one of the most prominent peaks in the spectrum.
N-H Bending (Amide II band): This band, resulting from the N-H bending vibration coupled with C-N stretching, typically appears around 1510-1570 cm⁻¹.
Aromatic C=C Stretching: Multiple sharp bands of variable intensity will be observed in the 1450-1600 cm⁻¹ region, corresponding to the C=C bond vibrations within the aromatic rings. ekb.eg
C-N Stretching: The stretching vibration of the C-N bond is expected in the 1200-1350 cm⁻¹ region.
Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the substituted naphthalene and phenyl rings will cause strong absorptions in the fingerprint region, typically between 690-900 cm⁻¹. pg.edu.pl
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretching | 3300 - 3500 | Medium |
| Aromatic C-H | Stretching | > 3000 | Medium-Weak |
| Aliphatic C-H | Stretching | < 3000 | Medium-Weak |
| C=O (Amide I) | Stretching | 1650 - 1690 | Strong |
| N-H (Amide II) | Bending | 1510 - 1570 | Medium-Strong |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Weak |
| C-N | Stretching | 1200 - 1350 | Medium |
| Aromatic C-H | Out-of-plane Bending | 690 - 900 | Strong |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. free.fr High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a compound. rsc.org
For this compound (C₁₈H₁₅NO), the exact mass of the molecular ion [M+H]⁺ can be calculated and compared with the experimental value obtained from HRMS. This serves as a definitive confirmation of the molecular formula. rsc.org The fragmentation pattern observed in the MS/MS spectrum provides further structural information. Key fragmentation pathways would likely involve the cleavage of the amide bond and the loss of the acetamide (B32628) side chain, leading to characteristic fragment ions such as the naphthylmethyl cation and the anilinium ion. rsc.orgsemanticscholar.org
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₈H₁₅NO |
| Molecular Weight (Nominal) | 261 |
| Exact Mass [M] | 261.1154 |
| HRMS (ESI) [M+H]⁺ calcd. | 262.1226 |
| HRMS (ESI) [M+Na]⁺ calcd. | 284.1046 |
Note: Calculated values are based on the most abundant isotopes of each element.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about electronic transitions, particularly in molecules with conjugated systems. nih.gov The naphthalene and phenyl rings in this compound constitute a chromophore that absorbs strongly in the UV region. aanda.org
The UV-Vis spectrum is expected to show multiple absorption bands characteristic of the naphthalene moiety. researchgate.netroyalsocietypublishing.org Naphthalene itself exhibits strong absorptions around 220 nm, with other bands appearing between 250 and 300 nm. aanda.org The substitution on the naphthalene ring and the presence of the phenylacetamide group will cause shifts in the positions (bathochromic or hypsochromic) and intensities (hyperchromic or hypochromic) of these absorption maxima (λ_max). ias.ac.in The spectrum is typically recorded in a solvent like methanol, ethanol (B145695), or acetonitrile (B52724). nih.gov
Chromatographic Separation and Analysis
Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of non-volatile compounds. ijrpr.com For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. nih.gov
In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape and resolution. researchgate.netsielc.com Detection is commonly achieved using a UV detector set at one of the absorption maxima of the compound (e.g., ~220 nm or ~280 nm) or by a more sophisticated mass spectrometer (LC-MS). nih.gov
A study involving the analysis of 2-(1-naphthyl)acetamide (NAAm) in food matrices utilized liquid chromatography coupled to tandem mass spectrometry (LC/MS/MS). nih.gov This approach provides excellent selectivity and sensitivity. The method used a C18 column and a gradient elution with a mobile phase containing water and acetonitrile with formic acid. Detection was achieved using electrospray ionization in positive mode (ESI+). nih.gov This methodology can be directly adapted for the analysis of this compound.
Table 4: Example HPLC Conditions for Analysis of Naphthalene Acetamide Derivatives
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detector | UV-Vis (e.g., at 220 nm or 280 nm) or Mass Spectrometer |
| Column Temperature | 25 - 40 °C |
Note: These are general conditions and would require optimization for the specific analysis of this compound. researchgate.netnih.gov
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For the analysis of N-substituted 2-phenylacetamides, GC can be employed, often in conjunction with a mass spectrometry (MS) detector (GC-MS) for definitive identification. scispace.comgla.ac.uk The compound is introduced into a heated injection port, vaporized, and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the compound between the mobile and stationary phases.
For instance, in the analysis of a related compound, N-phenyl-2-naphthylamine (P2NA), a GC-MS/MS method has been developed for its ultra-sensitive quantification. nih.govnih.gov This method utilized a DB-5MS capillary column and a specific temperature program to achieve separation. nih.gov While specific GC methods for this compound are not extensively detailed in the provided search results, the principles applied to similar aromatic amides are transferable. scispace.comwiley.com Derivatization techniques, such as acylation or methylation, can be employed to enhance the volatility and thermal stability of the analyte, thereby improving its chromatographic behavior. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Column | DB-5MS capillary column ((5%-phenyl)-methylpolysiloxane) | nih.govwiley.com |
| Injector Temperature | 300 °C | nih.gov |
| Carrier Gas | Helium | nih.gov |
| Temperature Program | Initial 70°C, ramped to 320°C | nih.gov |
| Detector | Mass Spectrometry (MS) | nih.govwiley.com |
Thin-Layer Chromatography (TLC)
Thin-layer chromatography is a simple, cost-effective, and rapid analytical technique used for the separation and identification of compounds. analyticaltoxicology.comlibretexts.org It involves a stationary phase, typically a thin layer of adsorbent material like silica (B1680970) gel coated on a flat carrier, and a mobile phase, a solvent or solvent mixture that moves up the plate by capillary action. libretexts.orgutexas.edu
For the analysis of this compound, the polarity of the compound will determine its interaction with the stationary phase and its migration up the TLC plate. utexas.edu A solvent system (mobile phase) is chosen to achieve good separation of the compound from other components in a mixture. chemistryhall.com The separated spots can be visualized under UV light, and the retention factor (Rf value) can be calculated to aid in identification. libretexts.org While TLC is primarily a qualitative technique, high-performance TLC (HPTLC) offers improved separation efficiency and the possibility of quantitative analysis. analyticaltoxicology.comuad.ac.id
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | Silica gel or other adsorbent on a glass, aluminum, or plastic plate. | analyticaltoxicology.comlibretexts.org |
| Mobile Phase | A solvent or mixture of solvents of varying polarity. For a compound with amide and naphthalene groups, a mixture like pentane/diethyl ether might be suitable. | utexas.educhemistryhall.com |
| Detection | UV light is commonly used for visualizing aromatic compounds. | libretexts.org |
| Identification | Based on the Retention Factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front. | libretexts.org |
Advanced Hyphenated Techniques for Detection and Quantification in Complex Non-Human Matrices
The detection and quantification of this compound in complex samples, such as environmental or biological matrices, often require more advanced and sensitive analytical methods. Hyphenated techniques, which combine two or more analytical methods, are particularly powerful in this regard.
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS, LC-HRMS)
Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) is a state-of-the-art technique for the sensitive and selective analysis of a wide range of compounds in complex matrices. nih.govmdpi.comfda.gov UHPLC provides rapid and efficient separation of analytes, while the mass spectrometer offers highly specific detection and structural information. endocrine-abstracts.orgnih.gov
In the context of analyzing compounds like this compound, a reversed-phase UHPLC method would likely be employed, using a C18 column and a mobile phase gradient of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid. mdpi.comnih.gov The mass spectrometer can be operated in various modes, such as multiple reaction monitoring (MRM) for targeted quantification or full-scan HRMS for untargeted screening and identification. thermofisher.comresearchgate.net These methods offer very low limits of detection, often in the picogram to nanogram per milliliter range, making them suitable for trace-level analysis. fda.govebi.ac.uk
| Parameter | Description | Reference |
|---|---|---|
| Chromatography | Reversed-phase UHPLC with a C18 column. | mdpi.comnih.gov |
| Mobile Phase | Gradient elution with water and acetonitrile/methanol containing formic acid. | mdpi.comnih.gov |
| Ionization Source | Electrospray ionization (ESI) is common for this type of compound. | mdpi.comresearchgate.net |
| Mass Analyzer | Triple quadrupole (for MS/MS) or Orbitrap/TOF (for HRMS). | fda.govresearchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification or full-scan for identification. | thermofisher.comresearchgate.net |
Spectrophotometric Assays for Related Amine-Containing Compounds (e.g., Bratton-Marshall Reaction)
While direct spectrophotometric methods for this compound are not specifically detailed, the principle of the Bratton-Marshall reaction can be applied to related primary aromatic amine compounds that might be present as precursors or degradation products. nih.govrjptonline.org This colorimetric method is based on the diazotization of a primary aromatic amine with nitrous acid, followed by a coupling reaction with a chromogenic agent, such as N-(1-naphthyl)ethylenediamine (the Bratton-Marshall reagent), to form a colored azo dye. rjptonline.orgresearchgate.netscribd.com The intensity of the color, measured with a spectrophotometer, is proportional to the concentration of the original amine. nottingham.ac.ukrsc.orgresearchgate.net
This method is sensitive and has been used for the determination of various aromatic amines in different samples, including water. nottingham.ac.ukrsc.orgresearchgate.netdoaj.org However, it is important to note that this method is not specific to a single compound and would detect any primary aromatic amine present in the sample. nih.gov
| Step | Description | Reagents | Reference |
|---|---|---|---|
| Diazotization | Conversion of the primary aromatic amine to a diazonium salt. | Sodium nitrite (B80452) and an acid (e.g., hydrochloric acid). | rjptonline.orgresearchgate.net |
| Coupling | Reaction of the diazonium salt with a coupling agent to form a colored azo dye. | N-(1-naphthyl)ethylenediamine (Bratton-Marshall reagent). | rjptonline.orgresearchgate.netscribd.com |
| Measurement | Spectrophotometric measurement of the absorbance of the colored solution at a specific wavelength. | Spectrophotometer. | nottingham.ac.ukrsc.org |
Microscopic Techniques for Cellular Morphology (e.g., Scanning Electron Microscopy)
Scanning electron microscopy (SEM) is a powerful imaging technique that provides high-resolution images of the surface topography of a sample. nih.govpnas.org In a biological context, SEM can be used to observe changes in cellular morphology, such as alterations in cell shape, size, and surface features, following exposure to a chemical compound. plos.orgnih.gov
The preparation of biological samples for SEM is a critical step and typically involves fixation, dehydration, drying, and coating with a conductive material. nih.govvjs.ac.vn While SEM does not directly detect or quantify the chemical compound itself, it provides valuable information on the biological effects of the compound at a cellular level. plos.orgnih.gov Correlative microscopy techniques, which combine SEM with other imaging modalities like fluorescence microscopy, can provide even more detailed insights. plos.org
| Step | Description | Reference |
|---|---|---|
| Sample Preparation | Cells are grown on a suitable substrate and treated with the compound of interest. | plos.orgvjs.ac.vn |
| Fixation | Chemical fixation (e.g., with glutaraldehyde (B144438) or formaldehyde) to preserve cellular structures. | nih.govvjs.ac.vn |
| Dehydration | Gradual removal of water using a series of ethanol or acetone (B3395972) solutions. | nih.gov |
| Drying | Critical point drying or chemical drying to remove the dehydrating agent without causing structural damage. | plos.org |
| Coating | Sputter coating with a thin layer of a conductive metal (e.g., gold) to prevent charging under the electron beam. | nih.gov |
| Imaging | The sample is scanned with a focused beam of electrons to generate high-resolution images of the surface. | pnas.orgnih.gov |
Applications and Future Perspectives of 2 1 Naphthyl N Phenylacetamide in Chemical Science
Role in Agrochemical Development
The structural features of 2-(1-naphthyl)-N-phenylacetamide and its derivatives have positioned them as important players in the agrochemical sector, particularly as plant growth regulators and potentially as pesticides.
Plant Growth Regulators
The related compound, 1-naphthaleneacetamide (B165140) (NAD), is a well-established synthetic auxin used extensively in agriculture. nih.gov It functions to promote fruit growth, aid in the rooting of cuttings, and act as a fruit thinning agent. nih.gov The mode of action for these compounds involves absorption through the roots, stems, and leaves, after which they exhibit auxin-like activity. herts.ac.uk The European Food Safety Authority (EFSA) has conducted peer reviews on the pesticide risk assessment of 2-(1-naphthyl)acetamide, highlighting its role as a plant growth regulator. europa.eu Research has also explored methods to enhance the stability of these compounds, for instance, using β-Cyclodextrin as a photostabilizer for 2-(1-naphthyl)acetamide in aqueous solutions. smolecule.comgrafiati.com
The efficacy and residual analysis of these compounds in produce are active areas of research. Studies have developed and validated methods for the determination of 1-naphthylacetic acid (NAA) and 2-(1-naphthyl)acetamide (NAAm) in vegetables like tomatoes and zucchini using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC/MS/MS). nih.goveurl-pesticides.eu These methods are crucial for monitoring agricultural practices and ensuring food safety by enforcing maximum residue levels (MRLs). nih.goveurl-pesticides.eu
Pesticides
While the primary agrochemical application of this compound and its analogs is as plant growth regulators, the broader class of acetamide (B32628) derivatives has been investigated for pesticidal properties. herts.ac.uk The development of new pest control solutions is an ongoing effort in agricultural chemistry, and the structural motifs present in this compound are of research interest. solubilityofthings.com The agrochemical discovery process involves screening large numbers of compounds for biological activity, followed by optimization and development. princeton.edu The environmental fate of such compounds is a key consideration, with studies tracking their transformation products in the environment. For instance, 1-naphthylacetamide is known to degrade into several products, including 1-methylnaphthalene (B46632) and 1-naphthoic acid. nih.gov
Potential in Materials Science and Organic Electronics
The unique molecular structure of this compound also lends itself to applications in the realm of materials science and the burgeoning field of organic electronics.
The presence of the naphthalene (B1677914) and phenyl groups, both of which are aromatic systems, suggests potential for creating materials with specific electronic or photonic properties. evitachem.com The study of how molecular self-assembly can lead to the formation of one-dimensional fibers with enhanced electronic properties is an area of active research. nih.gov These self-assembled materials are being explored for use in organic electronic devices like organic field-effect transistors (OFETs) and organic solar cells. nih.gov
The design of novel organic semiconductors is a key focus in this field. rsc.org The process often involves a "bottom-up" approach, where molecular building blocks are assembled to create larger, functional materials. nih.gov The discovery of new materials is increasingly driven by data-driven approaches and high-throughput screening of molecules with desirable electronic properties. nih.gov While direct applications of this compound in commercial organic electronic devices are not yet widespread, its derivatives and related compounds containing naphthyl and phenyl groups are part of the chemical space being explored for these next-generation technologies. sci-hub.catuni-freiburg.de For instance, N,N′-bis(1-naphthyl)-N,N′- diphenyl-1,1′-biphenyl-4,4′-diamine (NPB) is a known hole transport layer material used in organic light-emitting diodes (OLEDs). sci-hub.cat
Contribution to the Design of Research Tools and Probes
In addition to its more direct applications, this compound and its derivatives serve as valuable tools and probes in chemical research. The photophysical properties of 2-(1-naphthyl)acetamide have been studied in detail, providing insights into its behavior in different solvent environments. epa.gov This includes the determination of fluorescence and phosphorescence quantum yields, lifetimes, and triplet state characteristics. epa.gov Such fundamental knowledge is crucial for developing fluorescent probes for various applications.
Derivatives of naphthylacetamide are also used in the synthesis of other complex molecules. For example, an electron-deficient rhodium(III) complex has been shown to catalyze the annulation of N-(1-naphthyl)acetamide with alkynoates to produce substituted phenanthrenes. grafiati.com This reaction proceeds through the cleavage of C-H and C-N bonds, demonstrating the utility of the acetamide group as a reactive handle. grafiati.com Furthermore, derivatives like 2-(1-naphthyl)acetamidoxime have been used in the synthesis of scintillating resins for detecting ionizing radiation. smolecule.com
Environmental and Green Chemistry Considerations in Synthesis
The growing emphasis on sustainable practices has led to the development of "green chemistry" approaches for the synthesis of chemical compounds, including those related to this compound. pjoes.com The twelve principles of green chemistry advocate for methods that reduce waste, use less hazardous substances, and are more energy-efficient. acs.org
In the context of synthesizing related structures like 1-amidoalkyl-2-naphthols, researchers have explored environmentally friendly protocols. arabjchem.orgresearchgate.net These include using biodegradable catalysts like tannic acid and employing solvent-free reaction conditions, such as microwave irradiation or heating on an oil bath or hot plate. arabjchem.orgresearchgate.net These methods offer advantages like shorter reaction times, the use of non-toxic catalysts, and excellent product yields. arabjchem.orgresearchgate.net The concept of "atom economy," which seeks to maximize the incorporation of all materials used in the process into the final product, is a central tenet of green synthesis. acs.orgijsdr.org By designing syntheses that are more efficient and generate less waste, the environmental impact of producing valuable chemicals can be significantly reduced. researchgate.net
Q & A
Q. Advanced Optimization Strategies
- Catalyst loading : Adjust Cu(OAc)₂ concentration (e.g., 10 mol%) to balance reaction rate and byproduct formation .
- Solvent system : Use tert-BuOH:H₂O (3:1) to enhance solubility of hydrophobic intermediates while maintaining Cu²⁺ activity .
- Reaction time : Monitor via TLC (hexane:ethyl acetate, 8:2) to determine optimal duration (6–8 hours at room temperature) .
- Workup : Quench with ice to precipitate products and minimize side reactions .
What spectroscopic techniques are most effective for characterizing this compound derivatives?
Q. Basic Characterization Methods
- IR spectroscopy : Identify functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) .
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.6 ppm) and triazole carbons (δ 142–153 ppm) using DMSO-d₆ .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₂₁H₁₈N₅O₄: 404.1359) .
Advanced Techniques : - X-ray crystallography : Use OLEX2 for structure refinement and validation of stereochemistry .
What mechanisms underlie the biological activity of this compound derivatives as TRPM4 inhibitors?
Q. Mechanistic Insights
- In vitro assays : Evaluate antiproliferative activity in prostate cancer cells (e.g., PC-3) via MTT assays .
- Target validation : Use siRNA knockdown or patch-clamp electrophysiology to confirm TRPM4 channel inhibition .
- Dose-response studies : Establish IC₅₀ values to correlate structural features (e.g., nitro substituents) with potency .
How do structural modifications influence the physicochemical properties and bioactivity of this compound?
Q. Structure-Activity Relationship (SAR) Analysis
- Electron-withdrawing groups : Nitro substituents (e.g., 6b, 6c) enhance bioactivity by increasing electrophilicity .
- Hydrophobic side chains : Triazole-linked naphthyl groups improve membrane permeability, assessed via logP calculations .
- Crystallinity : Bulky substituents (e.g., 2-nitrophenyl) reduce solubility but enhance stability, confirmed by DSC .
How can researchers resolve discrepancies in reported spectral data for this compound?
Q. Data Validation Approaches
- Cross-referencing : Compare IR/NMR with structurally similar derivatives (e.g., 6a vs. 6b) .
- Isotopic labeling : Use deuterated solvents (DMSO-d₆) to eliminate solvent interference in NMR .
- Computational validation : Simulate spectra using DFT (e.g., Gaussian) and match with experimental data .
What computational methods are used to predict the binding affinity of these derivatives with target proteins?
Q. Advanced Modeling Techniques
- Molecular docking : Use AutoDock Vina to simulate interactions between triazole derivatives and TRPM4’s transmembrane domain .
- MD simulations : Analyze stability of ligand-protein complexes (e.g., 100 ns runs in GROMACS) to prioritize candidates .
What safety considerations are essential when handling intermediates during synthesis?
Q. Safety Protocols
- Chloroacetamides : Use fume hoods and PPE (gloves, goggles) due to toxicity .
- Sodium azide (NaN₃) : Avoid contact with acids to prevent explosive HN₃ formation .
- Waste disposal : Neutralize azide residues with NaNO₂ before disposal .
How does the choice of solvent system in TLC impact the monitoring of reaction progress?
Q. TLC Method Optimization
- Polarity adjustment : Hexane:ethyl acetate (9:1) separates non-polar intermediates, while 8:2 resolves triazole products .
- Visualization : UV-active spots (254 nm) or iodine staining for non-UV-active compounds .
What are the best practices for crystallizing and recrystallizing these acetamide derivatives to ensure purity?
Q. Crystallization Techniques
- Solvent selection : Use ethanol for high-melting solids (e.g., 6a) and ethyl acetate for oily intermediates .
- Gradient cooling : Slowly reduce temperature (e.g., 4°C/hour) to form larger crystals and minimize impurities .
- Purity validation : Confirm via HPLC (C18 column, acetonitrile:water gradient) and elemental analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
